N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide
Description
- The piperidine is then reacted with an epoxide, such as glycidol, to introduce the hydroxy group at the desired position.
- Reaction conditions: Basic conditions (e.g., sodium hydroxide) and an appropriate solvent like methanol.
Coupling with Pyridine-4-carboxylic Acid
- The hydroxy-piperidine intermediate is then coupled with pyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Reaction conditions: Room temperature, dichloromethane as the solvent.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts or alternative coupling reagents to reduce costs and improve reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Properties
IUPAC Name |
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-11-13(10-17-8-2-1-3-9-17)16-14(19)12-4-6-15-7-5-12/h4-7,13,18H,1-3,8-11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPECSDOLLZUGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide typically involves the following steps:
-
Formation of the Piperidine Intermediate
- Starting with a suitable piperidine derivative, such as 1-benzylpiperidine, the benzyl group can be removed via hydrogenation to yield piperidine.
- Reaction conditions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Formation of N-(1-oxo-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide.
Reduction: Formation of N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological pathways and receptors.
Biological Studies: Used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Pharmaceutical Development: Explored as a lead compound in the development of drugs for treating conditions such as neurodegenerative diseases and psychiatric disorders.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile functional groups.
Mechanism of Action
The mechanism by which N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific receptors in the central nervous system, such as nicotinic acetylcholine receptors or GABA receptors.
Pathways Involved: Modulation of neurotransmitter release and receptor activity, potentially leading to effects on mood, cognition, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a pyridine ring.
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)furan-2-carboxamide: Features a furan ring in place of the pyridine ring.
Uniqueness
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide is unique due to the presence of the pyridine ring, which can confer different electronic properties and biological activities compared to its analogs with benzene, thiophene, or furan rings. This uniqueness can lead to distinct interactions with biological targets and potentially different therapeutic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
